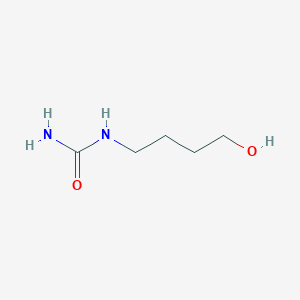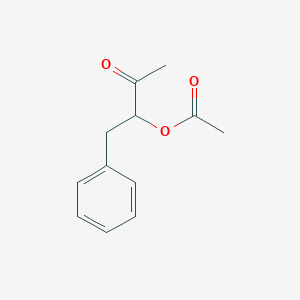
(3-oxo-1-phenylbutan-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-oxo-1-phenylbutan-2-yl) acetate is an organic compound with the molecular formula C12H14O3. It is a derivative of butanone, featuring an acetoxy group and a phenyl group attached to the butanone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-1-phenylbutan-2-yl) acetate typically involves the reaction of 4-phenyl-2-butanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acetylation process. The starting material, 4-phenyl-2-butanone, is reacted with acetic anhydride in large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenyl-2-butanone.
Substitution: Formation of 4-phenyl-2-butanone derivatives with different substituents.
Applications De Recherche Scientifique
(3-oxo-1-phenylbutan-2-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (3-oxo-1-phenylbutan-2-yl) acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s hydrophobic interactions with target molecules, influencing its biological activity.
Comparaison Avec Des Composés Similaires
4-Phenyl-2-butanone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Hydroxy-4-phenyl-2-butanone: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
4-(4-Acetoxyphenyl)-2-butanone: Similar structure but with an additional acetoxy group on the phenyl ring, affecting its chemical properties.
Uniqueness: (3-oxo-1-phenylbutan-2-yl) acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both acetoxy and phenyl groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(3-oxo-1-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-9(13)12(15-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clé InChI |
VRVFIMYRXLTDDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


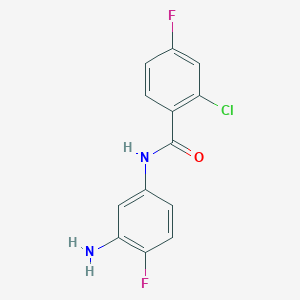
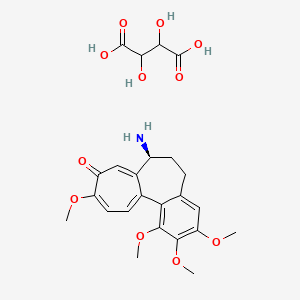
![(-)-N-(2-[2-hydroxy-3-phenoxypropyl]aminoethyl)isobutyramide](/img/structure/B8446688.png)
![8-ethoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8446700.png)
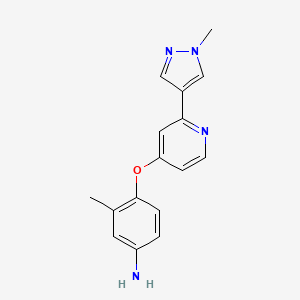
![4-Chloro-6-methoxy-7-(2-([1,2,4]-triazol-1-yl)ethoxy)quinoline](/img/structure/B8446719.png)
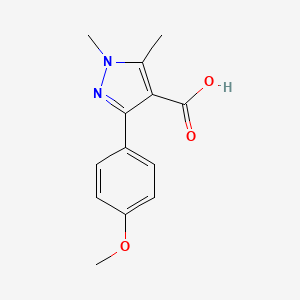
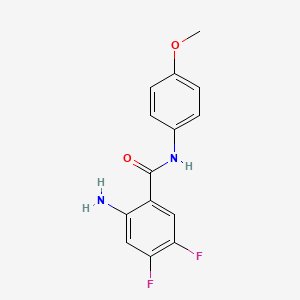

![2-(6-Bromobenzo[d]thiazol-2-yl)acetohydrazide](/img/structure/B8446754.png)
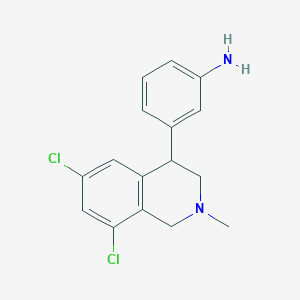
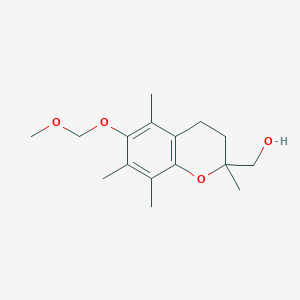
![Pyrimidine, 4-fluoro-6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8446770.png)
